molecular formula C5H8N2O2S B1351919 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide CAS No. 697-44-9

3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Cat. No. B1351919
CAS RN: 697-44-9
M. Wt: 160.2 g/mol
InChI Key: GPTGKRKEDDOMNG-UHFFFAOYSA-N
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Description

“3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide” is a chemical compound with the molecular formula C5H8N2O2S . It is a member of the thiadiazine class of compounds, which are heterocyclic compounds containing a ring structure made up of one sulfur atom, two nitrogen atoms, and three carbon atoms .


Synthesis Analysis

The synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide and its derivatives has been reported in several studies . The first synthesis of this compound was reported using sulfamide with alpha and beta diketones . More recently, derivatives of 1,2,6-thiadiazine-1,1-dioxide have been synthesized which possess various biological activities .


Molecular Structure Analysis

The molecular structure of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide has been determined by single crystal X-ray diffraction . The compound crystallizes in a monoclinic Sohncke space group with cell values of a = 18.3096 (11) Å, b = 7.4858 (5) Å, c = 14.1452 (10) Å, β = 90.176 (2)° and with Z = 4 . The molecule is not planar and the thiadiazine ring is essentially orthogonal to the plane passing through the aromatic ring .

Scientific Research Applications

Chemical Structure and Reactivity

3,5-Dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide has been a subject of structural analysis, which revealed that it forms crystalline structures in the monoclinic system. This compound exhibits interesting reactivity patterns, such as its reaction with PCI5 in chloroform, resulting in a product where the S(VI) atom is positioned out of the plane of the π-delocalized NCCCN unit (Chivers, Li, & Parvez, 1998).

Synthesis and Hydrolysis Reactions

The synthesis and hydrolysis reactions of this compound and its derivatives have been widely studied. For example, 2-substituted 3,5-diamino-4-nitroso-2H-1,2,6-thiadiazine 1,1-dioxides exhibit rotational conformations stabilized by hydrogen bonds. These conformations and their stability were explored using NMR spectroscopy and molecular orbital calculations (Alkorta, García-Gómez, Paz, Jimeno, & Arán, 1996).

Potential Antimicrobial Applications

Compounds derived from 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide have been investigated for their antimicrobial properties. For instance, novel N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)

benzamides were synthesized and demonstrated promising activity against bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting potential use in antimicrobial therapies (Bhatt, Vyas, Nimavat, Govender, Kruger, Maguire, & Bhatt, 2013).

Applications in Nucleoside Synthesis

The compound has been utilized in the preparation of nucleoside analogs. Alkyl and glycosyl derivatives of 3,5-diamino-4H-1,2,6-thiadiazine 1,1-dioxide were prepared, demonstrating its potential in synthesizing purine and pyrimidine nucleosides, which are crucial components in genetic material (P. F. R. and, & Stud, 1981).

Antiparasitic Activity

Additionally, derivatives of 3,5-diamino-1,2,6-thiadiazine 1,1-dioxide have been synthesized and evaluated for their antiparasitic activity. This research extends the potential medicinal applications of these compounds, indicating their role in developing treatments for parasitic infections (Arán, Bielsa, Goya, Ochoa, Páez, Stud, Contreras, Escario, Jimenez, & Duran, 1986).

Role in Generating Sulfene Compounds

The compound has been involved in studies for generating sulfene, a reactive sulfur species. This highlights its role in advanced synthetic chemistry, contributing to the formation of diverse chemical structures (Prajapati, Singh, Mahajan, & Sandhu, 1993).

Future Directions

The future directions for research on 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide could include further exploration of its synthesis, characterization, and biological activities. In particular, the development of new bioactive agents based on this heterocycle could be a promising area of research .

properties

IUPAC Name

3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c1-4-3-5(2)7-10(8,9)6-4/h3,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTGKRKEDDOMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS(=O)(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403581
Record name 3,5-Dimethyl-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

CAS RN

697-44-9
Record name 3,5-Dimethyl-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 2
3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 3
3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 4
3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 5
3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 6
3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Citations

For This Compound
4
Citations
T Chivers, X Li, M Parvez - Zeitschrift für Naturforschung B, 1998 - degruyter.com
The title compound was obtained by the reaction of 3,5-dimethyl-2H-1,2,6-thiadiazine-1,1-dioxide with PCI 5 in chloroform. It crystallizes in the monoclinic system, space group P2 1 /c, a …
Number of citations: 1 www.degruyter.com
M Prat, M Moreno-Mañas, J Ribas - Tetrahedron, 1988 - Elsevier
Highly acidic carbo and heterocyclic β-dicarbonyl compounds such as barbituric acid, 3,5-dimethyl-2H -1,2,6-thiadiazine 1,1-dioxide, cyclohexane-1,3-dione, tetronic acids, Meldrum …
Number of citations: 28 www.sciencedirect.com
P Goya, A Martinez, C Ochoa, M Stud, ML Jimeno… - Tetrahedron, 1985 - Elsevier
Bisthiadiazinylmethane derivatives obtained from 1,2,6-thiadiazine 1,1-dioxides and formaldehyde, undergo unusual intramolecular cyclizations to thiadiazino [4,3-g] [2,1,3] …
Number of citations: 7 www.sciencedirect.com
A Castro - 1992 - search.proquest.com
This thesis describes the synthesis of bis (methylsulfonyl) methane derivatives 65-68, methylene disulfonamide derivatives 69-72, and carbamyl sulfamide derivatives 77-80, as well as …
Number of citations: 2 search.proquest.com

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